What is the chemical structure of Amorphispironone?
What is the chemical structure of Amorphispironone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a naturally occurring spirorotenoid isolated from the plant Amorpha fruticosa. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a discussion of its potential mechanism of action, particularly in the context of its inhibitory effects on Epstein-Barr virus activation and its relationship to the broader class of rotenoids. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of Amorphispironone.
Chemical Structure and Properties
Amorphispironone is a complex heterocyclic natural product belonging to the spirorotenoid class. Its chemical formula is C₂₃H₂₂O₇, and it possesses a unique spiro linkage that distinguishes it from more common rotenoids.
Structural Diagram
The chemical structure of Amorphispironone is presented below.
Caption: Chemical structure of Amorphispironone.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₇ | [1] |
| Molecular Weight | 410.4 g/mol | [1] |
| IUPAC Name | (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione | [1] |
| CAS Number | 139006-28-3 | [1] |
Spectroscopic Data
The structure of Amorphispironone was elucidated primarily through 2D-NMR and difference NOE experiments.[2] While the complete raw data is available in the primary literature, this section summarizes the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural assignment of Amorphispironone. The following table provides a summary of the expected chemical shifts for key functional groups and structural motifs based on related spirorotenoids.[3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.0 - 7.5 | m | Aromatic protons |
| ¹H | 3.8 - 4.0 | s | Methoxy protons |
| ¹H | 1.0 - 2.0 | s | Methyl protons |
| ¹³C | > 180 | s | Carbonyl carbons |
| ¹³C | 100 - 160 | m | Aromatic and olefinic carbons |
| ¹³C | 90 - 100 | s | Spiro carbon |
| ¹³C | 55 - 60 | q | Methoxy carbons |
| ¹³C | 20 - 30 | q | Methyl carbons |
Note: Detailed, specific chemical shift and coupling constant data for Amorphispironone are found in the primary literature by Terada et al. (1993).
Infrared (IR) Spectroscopy
The IR spectrum of Amorphispironone is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000 | Medium | Aromatic C-H stretch |
| ~1700-1750 | Strong | C=O stretch (carbonyls) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch (ethers) |
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula of Amorphispironone.
| Ion | m/z (calculated) |
| [M+H]⁺ | 411.1444 |
| [M+Na]⁺ | 433.1263 |
Experimental Protocols
Isolation of Amorphispironone
The following is a generalized protocol for the isolation of Amorphispironone from Amorpha fruticosa based on standard methods for natural product extraction.
Caption: Generalized workflow for the isolation of Amorphispironone.
Detailed Steps:
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Plant Material Preparation: The leaves of Amorpha fruticosa are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.
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Concentration: The solvent is removed under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
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Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure Amorphispironone.
Structural Elucidation
The structure of the isolated Amorphispironone is determined using a combination of spectroscopic methods:
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NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY NMR experiments are performed to determine the connectivity and stereochemistry of the molecule.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
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Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
Biological Activity and Signaling Pathways
Known Biological Activities
Amorphispironone has been reported to be an inhibitor of Epstein-Barr virus (EBV) early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] As a member of the rotenoid family, it is also expected to exhibit a range of other biological activities, including:
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Anticancer: Rotenoids are known to induce apoptosis in various cancer cell lines.
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Insecticidal: Rotenoids are well-known for their insecticidal properties.
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Antimicrobial and Anti-inflammatory: Extracts of Amorpha fruticosa containing rotenoids have shown these activities.[4]
Potential Signaling Pathways
Given that Amorphispironone is a rotenoid, its mechanism of action is likely to involve the inhibition of the mitochondrial electron transport chain at complex I. This disruption of cellular respiration can trigger a cascade of downstream signaling events leading to apoptosis. A proposed signaling pathway, based on the known effects of rotenone, is illustrated below.[1]
Caption: Proposed signaling pathway for Amorphispironone-induced apoptosis.
Conclusion
Amorphispironone represents an interesting and complex natural product with potential for further investigation. Its unique spirorotenoid structure and reported biological activity as an inhibitor of Epstein-Barr virus activation warrant more in-depth studies into its mechanism of action and therapeutic potential. This guide provides a foundational summary of the current knowledge on Amorphispironone to facilitate future research and development efforts.
